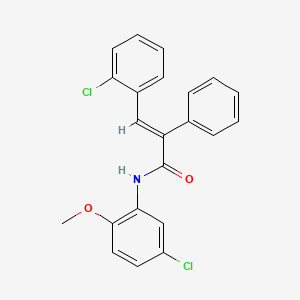
5-amino-N-(2-furylmethyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-N-(2-furylmethyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has gained significant attention in scientific research due to its potential applications in the fields of medicinal chemistry and drug discovery. This compound exhibits unique properties that make it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 5-amino-N-(2-furylmethyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-amino-N-(2-furylmethyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits low toxicity and is well-tolerated in vivo. This compound has been shown to exhibit anti-tumor activity in animal models, and has also been shown to exhibit antibacterial and antifungal activity.
Advantages and Limitations for Lab Experiments
One advantage of using 5-amino-N-(2-furylmethyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its unique properties, which make it a promising candidate for the development of new drugs. Additionally, this compound exhibits low toxicity and is well-tolerated in vivo. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.
Future Directions
Future research on 5-amino-N-(2-furylmethyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide could focus on the development of new drugs that target specific enzymes involved in the growth and proliferation of cancer cells. Additionally, further research could be conducted to explore the antibacterial and antifungal properties of this compound, and its potential applications in the treatment of infectious diseases. Finally, efforts could be made to optimize the synthesis method of this compound, making it more efficient and cost-effective to produce.
Synthesis Methods
The synthesis of 5-amino-N-(2-furylmethyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide involves a multistep process that begins with the reaction of 4-isopropylbenzaldehyde and furfural to form 4-isopropylphenyl-2-furylmethanol. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to produce 4-isopropylphenyl-2-furylmethyl hydrazine acetate. The final step involves the reaction of this intermediate with 4-azido-1H-1,2,3-triazole and triethylamine to yield 5-amino-N-(2-furylmethyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide.
Scientific Research Applications
The unique properties of 5-amino-N-(2-furylmethyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide make it a promising candidate for the development of new drugs. This compound has been shown to exhibit anti-tumor activity, making it a potential candidate for the treatment of cancer. Additionally, it has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the treatment of infectious diseases.
properties
IUPAC Name |
5-amino-N-(furan-2-ylmethyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-11(2)12-5-7-13(8-6-12)22-16(18)15(20-21-22)17(23)19-10-14-4-3-9-24-14/h3-9,11H,10,18H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCDPHCHDPCLJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(furan-2-ylmethyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4927614.png)
![4-methoxybenzyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4927617.png)



![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B4927637.png)
![3-isopropyl-8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4927649.png)
![1-(2-methoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B4927659.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B4927665.png)
![2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4927667.png)
![5-(2-furyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4927669.png)
![1-(2-{[1-adamantyl(methyl)amino]methyl}-9-butyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone dihydrochloride](/img/structure/B4927675.png)
![4-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-2,5-dimethoxybenzaldehyde](/img/structure/B4927699.png)
